
1-Iodooct-1-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodooct-1-en-4-one is an organic compound with the molecular formula C8H13IO It is a vinyl iodide, characterized by the presence of an iodine atom attached to an octene backbone
Preparation Methods
1-Iodooct-1-en-4-one can be synthesized through several methods. One common approach involves the Pd-catalyzed coupling of vinyl iodides with alkynes in water. This method utilizes palladium as a catalyst and copper iodide as a co-catalyst, with pyrrolidine as a base. The reaction is carried out in an aqueous medium, which helps stabilize ionic intermediates and enhances the reaction’s efficiency . Another method involves the copper-catalyzed cyanation of alkenyl iodides, where copper(I) iodide and 1,10-phenanthroline are used as catalysts in the presence of N,N-dimethylformamide .
Chemical Reactions Analysis
1-Iodooct-1-en-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as cyanide ions, to form nitriles.
Coupling Reactions: It can participate in Sonogashira coupling reactions with terminal alkynes to form conjugated enyne compounds.
Addition Reactions: The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl group.
Common reagents used in these reactions include palladium catalysts, copper iodide, and bases like pyrrolidine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodooct-1-en-4-one has several applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing complex organic molecules, including pharmaceuticals and natural products.
Material Science: The compound is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: It serves as a precursor for biologically active compounds, which can be used in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Iodooct-1-en-4-one involves its reactivity as a vinyl iodide. The iodine atom’s presence makes the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
1-Iodooct-1-en-4-one can be compared with other vinyl iodides, such as 1-iodo-1-octene and 1-iodo-2-octene. These compounds share similar reactivity patterns but differ in their structural configurations and specific applications. The unique feature of this compound is the presence of the carbonyl group, which adds to its versatility in organic synthesis.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique reactivity and ability to participate in diverse chemical reactions make it a valuable tool for chemists and researchers.
Properties
CAS No. |
65989-30-2 |
|---|---|
Molecular Formula |
C8H13IO |
Molecular Weight |
252.09 g/mol |
IUPAC Name |
1-iodooct-1-en-4-one |
InChI |
InChI=1S/C8H13IO/c1-2-3-5-8(10)6-4-7-9/h4,7H,2-3,5-6H2,1H3 |
InChI Key |
SWRZXKXCHWOPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)

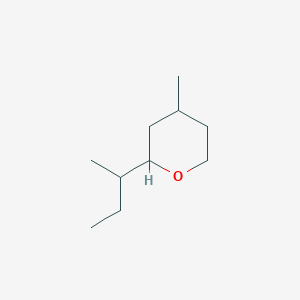
![3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate](/img/structure/B14489688.png)
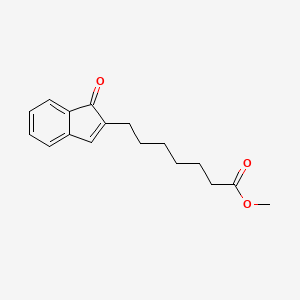
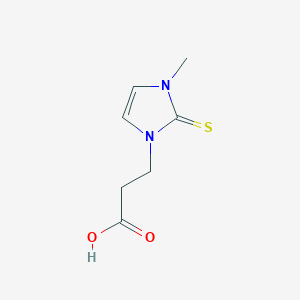
![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)
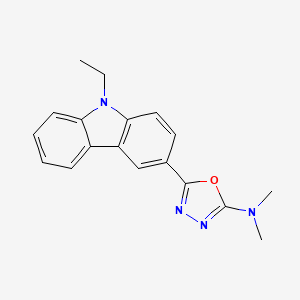

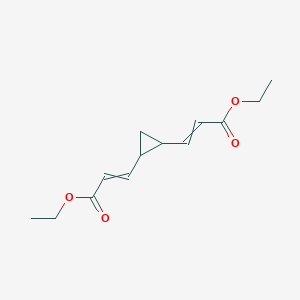
![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)
